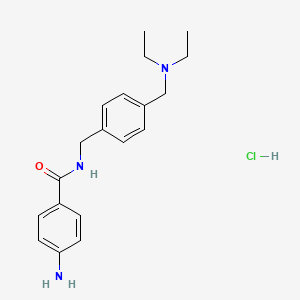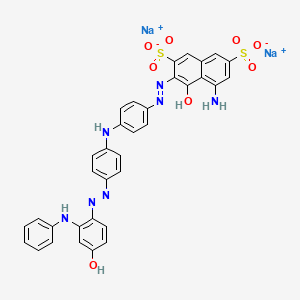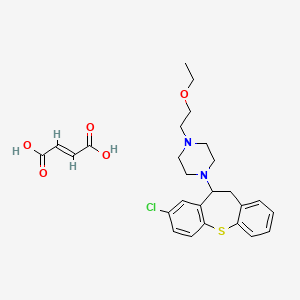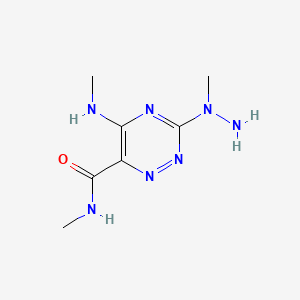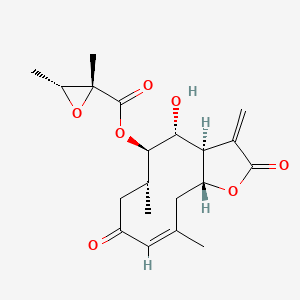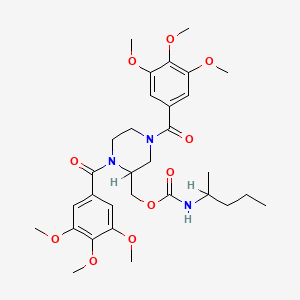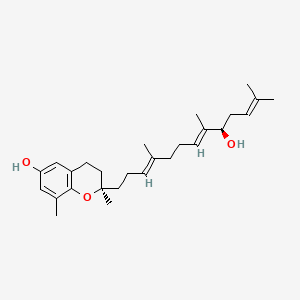
Sargachromanol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sargachromanol C is a naturally occurring compound isolated from the brown alga Sargassum siliquastrum. It belongs to the family of chromanols, which are known for their diverse biological activities. This compound is particularly noted for its anti-inflammatory and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sargachromanol C involves the cyclization of substituted 1,4-benzoquinones. The key step in the synthesis is the formation of the chromanol ring system, which can be achieved through various cyclization reactions . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from Sargassum siliquastrum using organic solvents. The extract is then purified through chromatographic techniques to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Sargachromanol C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Sargachromanol C has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Sargachromanol C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like 5-lipoxygenase and modulate signaling pathways such as the nuclear-factor kappa-light-chain-enhancer of activated B-cells (NFκB) pathway . These interactions result in the suppression of inflammatory responses and the reduction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sargachromanol C is structurally related to other chromanols, including:
- Sargachromanol A
- Sargachromanol B
- Sargachromanol G
- Sargachromanol F
Uniqueness
What sets this compound apart from its analogs is the presence of a 9′-hydroxyl group with R-configuration in its side chain. This unique structural feature contributes to its distinct biological activities, particularly its potent anti-inflammatory and antioxidant effects .
Eigenschaften
CAS-Nummer |
856414-52-3 |
|---|---|
Molekularformel |
C27H40O3 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
(2R)-2-[(3E,7E,9R)-9-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,8-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H40O3/c1-19(2)12-13-25(29)21(4)11-7-9-20(3)10-8-15-27(6)16-14-23-18-24(28)17-22(5)26(23)30-27/h10-12,17-18,25,28-29H,7-9,13-16H2,1-6H3/b20-10+,21-11+/t25-,27-/m1/s1 |
InChI-Schlüssel |
RFIIOYJLKCYOCK-PUMPRSRSSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H](CC=C(C)C)O)O |
Kanonische SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(CC=C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




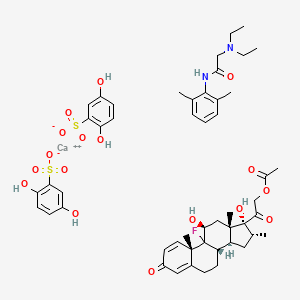
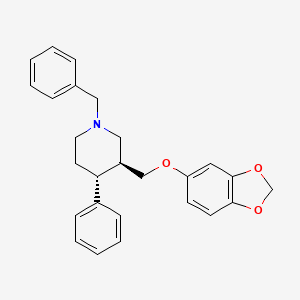

![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
